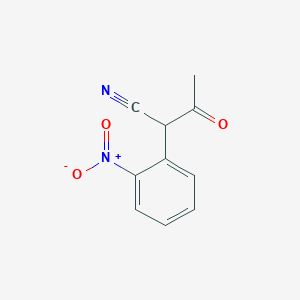

2-(2-Nitrophenyl)-3-oxobutanenitrile

Description

Contextualization within the Chemistry of β-Ketone Nitriles

2-(2-Nitrophenyl)-3-oxobutanenitrile belongs to the β-ketonitrile class of compounds, which are characterized by a nitrile (-C≡N) group and a ketone (C=O) group separated by a single carbon atom (the α-carbon). These compounds are recognized as important building blocks in organic and medicinal chemistry. thieme-connect.com They are instrumental in the synthesis of a variety of heterocycles like pyrazoles, pyrimidines, quinolines, and thiophenes, many of which are found in pharmaceuticals and other biologically active compounds. thieme-connect.com

The general synthetic utility of β-ketonitriles stems from the reactivity of the α-carbon. The presence of two adjacent electron-withdrawing groups (ketone and nitrile) makes the protons on this carbon acidic, facilitating the formation of a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

Several methods exist for the synthesis of β-ketonitriles, including:

Acylation of alkyl nitrile anions. thieme-connect.com

Ring-opening of isoxazoles. thieme-connect.com

Nucleophilic substitution of α-halo ketones with a cyanide ion. thieme-connect.com

Electrophilic cyanation of ketone-derived enolates. thieme-connect.com

Transition-metal-catalyzed reactions, such as the carbopalladation of dinitriles. acs.orgorganic-chemistry.org

Copper-catalyzed aerobic oxidative coupling of aromatic alcohols and acetonitrile (B52724). organic-chemistry.org

These varied synthetic routes underscore the accessibility and importance of the β-ketonitrile scaffold in modern organic synthesis. rsc.org

Structural Features and Electronic Configuration Pertinent to Reactivity

The reactivity of this compound is dictated by a combination of its core β-ketonitrile structure and the influence of the 2-nitrophenyl substituent.

Key Structural & Electronic Features:

| Feature | Description | Impact on Reactivity |

| α-Methylene Group | The CH group situated between the ketone and nitrile functionalities. | The protons on this carbon are highly acidic due to the powerful electron-withdrawing nature of the adjacent C=O and C≡N groups. This facilitates deprotonation to form a resonance-stabilized carbanion, a key reactive intermediate. |

| Nitrile Group (-C≡N) | A strong electron-withdrawing group. | Enhances the acidity of the α-proton and serves as a precursor for other functional groups (e.g., amines, carboxylic acids) or as a key component in cyclization reactions. |

| Ketone Group (C=O) | An electron-withdrawing group that also acts as an electrophilic site. | Contributes to the acidity of the α-proton and can participate in condensation reactions. |

| 2-Nitrophenyl Group | A bulky aromatic substituent with a strongly electron-withdrawing nitro (-NO2) group at the ortho position. | The nitro group further increases the acidity of the α-proton through inductive and resonance effects. The ortho positioning can introduce steric hindrance and is critical for specific cyclization reactions where the nitro group is first reduced to an amino group. |

The combination of these features makes the molecule a versatile reactant. The acidic α-proton allows it to act as a nucleophile in condensation reactions, while the functional groups themselves can undergo further transformations.

Overview of Synthetic Utility for Complex Molecular Scaffolds

The primary application of this compound is as a precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. rsc.orgresearchgate.net

The Friedländer Annulation for Quinolines:

A prominent application is in the Friedländer synthesis, a reaction that produces quinoline (B57606) derivatives. wikipedia.orgnih.gov In this process, a 2-aminoaryl aldehyde or ketone is condensed with a compound containing a reactive α-methylene group, such as a β-ketonitrile. organic-chemistry.orgnih.gov

In a modified approach using this compound, the reaction proceeds in two key stages:

Condensation: The β-ketonitrile reacts with another carbonyl compound.

Reductive Cyclization: The nitro group on the phenyl ring is reduced to an amino group (-NH2). This newly formed amino group then undergoes an intramolecular condensation with the ketone portion of the molecule, leading to the formation of the quinoline ring system.

This strategy is highly effective for creating polysubstituted quinolines, which are a class of compounds with significant biological activity. nih.gov

Synthesis of Other Heterocycles:

Beyond quinolines, the reactivity of β-ketonitriles like this compound makes them suitable for building a variety of other molecular scaffolds. The reactive α-methylene component can participate in multi-component reactions to form complex structures such as substituted pyridines, thiophenes, and thiazoles. sciencepublishinggroup.comresearchgate.net The presence of the nitrophenyl group offers a handle for further functionalization or for directing the regioselectivity of cyclization reactions, making it a strategic choice for constructing diverse and complex heterocyclic libraries. nih.gov

Structure

3D Structure

Properties

CAS No. |

681477-54-3 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-3-oxobutanenitrile |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)9(6-11)8-4-2-3-5-10(8)12(14)15/h2-5,9H,1H3 |

InChI Key |

QDMWQZBKADZEQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrophenyl 3 Oxobutanenitrile and Analogous Systems

Established Synthetic Routes for β-Keto Nitriles

Traditional methods for constructing the β-keto nitrile framework have been well-documented and primarily rely on the inherent reactivity of nitriles and carbonyl compounds under basic conditions.

The acylation of activated nitriles stands as a cornerstone for the synthesis of β-keto nitriles. thieme-connect.com This approach involves the deprotonation of a nitrile bearing α-hydrogens, such as a substituted phenylacetonitrile (B145931), to form a resonance-stabilized carbanion. This nucleophilic anion then attacks an acylating agent, like a carboxylic ester or amide. For the specific synthesis of 2-(2-Nitrophenyl)-3-oxobutanenitrile, this would involve the acylation of 2-nitrophenylacetonitrile (B16159) with an acetylating agent.

The reaction is typically promoted by a strong base, which must be capable of deprotonating the α-carbon of the nitrile. Common bases include sodium amide, sodium ethoxide, and potassium tert-butoxide. nih.gov The choice of base and solvent is critical to minimize side reactions, such as the self-condensation of the ester or hydrolysis. nih.govgoogle.com A general scheme involves reacting the nitrile and the ester in the presence of at least two equivalents of the base, as the resulting β-keto nitrile product is more acidic than the starting nitrile and consumes a second equivalent of base, driving the reaction to completion. nih.govgoogle.com

More recent variations have explored the use of lithium bases at low temperatures or sodium hydride at elevated temperatures to achieve this transformation with varying degrees of success. nih.gov Another approach involves the reaction of amides with acetonitrile (B52724) in the presence of strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), which can produce β-keto nitriles in good yields at room temperature without the need for transition metal catalysts. rsc.org

Table 1: Bases Used in Acylation of Nitriles for β-Keto Nitrile Synthesis

| Base | Typical Conditions | Reference |

|---|---|---|

| Sodium Ethoxide | Refluxing ethanol | nih.gov |

| Sodium Amide | Liquid ammonia (B1221849) or inert solvent | nih.gov |

| Sodium Hydride (NaH) | High temperatures (e.g., in THF or DMF) | nih.gov |

| Potassium tert-butoxide (KOt-Bu) | Ethereal solvents, ambient temperature | nih.gov |

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that traditionally occurs between two ester molecules. wikipedia.orgnumberanalytics.com However, a variation known as the "crossed" Claisen condensation can be effectively employed using a nitrile as the nucleophilic component instead of an enolizable ester. organic-chemistry.orgmasterorganicchemistry.com In this context, the α-carbon of the nitrile is deprotonated by a strong base to form an enolate-like anion, which then attacks the carbonyl carbon of an ester.

For the synthesis of a 2-(aryl)-3-oxobutanenitrile framework, this would typically involve the reaction between a substituted phenylacetonitrile (the nitrile component) and an acetate (B1210297) ester (the carbonyl component), such as ethyl acetate. The reaction is driven by the formation of the highly stabilized enolate of the final β-keto nitrile product. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Deprotonation: A strong base, such as sodium ethoxide, removes a proton from the carbon alpha to the cyano group of the 2-nitrophenylacetonitrile.

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the acetate ester.

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) as a leaving group to form the β-keto nitrile. wikipedia.org

Final Deprotonation: The expelled alkoxide deprotonates the newly formed β-keto nitrile at the α-carbon, forming a stable enolate and driving the equilibrium towards the products. An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org

Stronger bases like sodium amide or sodium hydride are often used to improve the reaction yield. organic-chemistry.org This method is synthetically valuable, particularly when one of the reactants, such as an aromatic ester, lacks enolizable α-hydrogens, thereby preventing self-condensation and leading to a single primary product. organic-chemistry.org

Emerging Synthetic Strategies for this compound Frameworks

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing β-keto nitrile frameworks, often relying on catalytic processes that offer mild reaction conditions and high functional group tolerance.

Organocatalysis has emerged as a powerful tool in modern synthesis, avoiding the use of metals. N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the synthesis of β-keto nitriles. One such strategy involves the radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN), catalyzed by an NHC. acs.org This method provides an efficient route to β-keto nitriles that contain a quaternary carbon center. The protocol is noted for its broad substrate scope, tolerance of various functional groups, and mild, metal-free conditions. acs.org While this specific example focuses on creating quaternary centers, the underlying principles of NHC catalysis in activating carbonyl compounds represent a significant area of development for the synthesis of diverse β-keto nitrile structures.

Transition metal catalysis offers a versatile and powerful platform for the synthesis of β-keto nitriles. thieme-connect.com These methods often involve the formation of carbon-carbon bonds under mild conditions with high selectivity.

Palladium-Catalyzed Reactions: A notable method involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.org This strategy is practical and highly selective, providing β-keto nitriles with excellent functional group tolerance across a broad scope of substrates. The reaction typically uses a palladium catalyst such as Pd(acac)₂, a ligand, and an acidic additive in a mixed solvent system. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel-catalyzed carbonylative coupling reactions have also been developed. One approach involves the coupling of α-bromonitriles with alkylzinc reagents in the presence of carbon monoxide. researchgate.net This reaction is catalyzed by a stable nickel(II) pincer complex and produces β-keto nitriles in good yields.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used to prepare β-keto nitriles bearing a quaternary α-carbon through the addition of arylboronic acids to 2,2-disubstituted malononitriles. researchgate.net This method is effective for a variety of arylboronic acids and disubstituted malononitriles, yielding a diverse array of β-keto nitrile products. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses of β-Keto Nitriles

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Addition/Coupling | Organoboron reagents, Dinitriles | High selectivity, mild conditions, broad scope | organic-chemistry.org |

| Nickel (Ni) | Carbonylative Coupling | α-Bromonitriles, Alkylzinc reagents, CO | Tolerates various functional groups | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient strategy for building molecular complexity. β-Keto nitriles are valuable precursors in such reactions. For instance, benzoylacetonitrile (B15868) and its derivatives have been utilized in various MCRs to construct functionalized cyclic molecules. rsc.org

One example is the synthesis of dihydro-1H-pyrazolo-[3,4-b]pyridines through the reaction of aldehydes, β-keto nitriles, and 1H-pyrazol-5-amines. rsc.org This type of reaction highlights the utility of the β-keto nitrile framework as a versatile building block. While this demonstrates the use of pre-formed β-keto nitriles, the principles of MCRs are also being applied to the direct synthesis of these frameworks in a one-pot fashion, streamlining the path to complex target molecules.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related β-ketonitriles is critical for developing sustainable and environmentally benign manufacturing processes. researchgate.net These principles focus on maximizing efficiency and minimizing hazards and waste throughout the synthetic route. researchgate.netresearchgate.net Key strategies include the use of safer reagents and solvents, enhancing atom economy through one-pot or multicomponent reactions, and employing alternative energy sources.

A significant advancement in the green synthesis of β-ketonitriles involves replacing hazardous traditional bases with safer, more economical alternatives. Historically, syntheses employed dangerous reagents like sodium amide or required cryogenic conditions with lithium bases. beilstein-journals.org More sustainable methods now utilize inexpensive and safer bases like potassium tert-butoxide (KOt-Bu) for the acylation of nitrile anions under ambient conditions. nih.govnih.govresearchgate.net This approach avoids the risks associated with explosive sodium amide and the formation of amidine side-products. beilstein-journals.org

Solvent selection is another cornerstone of green synthesis. The move away from toxic and hazardous solvents is a priority. Research has shown the successful use of ethereal solvents, which are generally considered greener than many alternatives. nih.gov Furthermore, the development of protocols using ethanol-water mixtures or even solvent-free conditions for certain multicomponent reactions represents a significant step towards environmentally friendly synthesis. rsc.orgfrontiersin.org

To enhance atom economy and reduce waste, one-pot and multicomponent reactions (MCRs) are highly valuable. researchgate.net MCRs combine three or more reactants in a single operation to form a complex product, which reduces the need for intermediate purification steps, minimizes solvent use, and decreases waste generation. researchgate.net For instance, the synthesis of densely functionalized 3-cyanopyrroles has been achieved through a three-component reaction involving β-ketonitriles, α-hydroxyketones, and primary amines in ethanol. rsc.org Similarly, microwave-assisted, DABCO-catalyzed reactions of β-ketonitriles with isatoic anhydrides provide an efficient, high-yield pathway to 3-cyano-4-quinolone derivatives in short reaction times. rsc.org

The use of catalytic processes is another key green strategy. The addition of a catalytic amount of isopropanol (B130326) or a phase-transfer catalyst like 18-crown-6 (B118740) can facilitate reactions and reduce the formation of side-products. nih.govnih.gov Palladium-catalyzed methods have also been developed for the selective synthesis of β-ketonitriles from organoboron reagents and dinitriles under relatively mild conditions, offering excellent functional group tolerance. organic-chemistry.orgacs.org

Finally, alternative energy sources can contribute to greener processes. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields, leading to more energy-efficient processes compared to conventional heating methods. rsc.org

Table 1: Comparison of Green Chemistry Approaches in β-Ketonitrile Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Feature | Traditional Method | Green Alternative | Green Chemistry Principle | Reference |

|---|---|---|---|---|

| Base | Sodium Amide (NaH2) | Potassium tert-butoxide (KOt-Bu) | Use of safer reagents | beilstein-journals.org |

| Catalyst | Stoichiometric base | Catalytic isopropanol, 18-crown-6, Pd-catalysts | Catalysis, Atom Economy | nih.govorganic-chemistry.org |

| Solvent | N/A (Liquid Ammonia) | Ethereal solvents, Ethanol/Water | Use of safer solvents | nih.govrsc.org |

| Process | Multi-step synthesis | One-pot, Multicomponent reactions | Waste prevention, Atom Economy | researchgate.netrsc.org |

| Energy | Conventional heating | Microwave irradiation | Energy efficiency | rsc.org |

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a unique set of challenges and necessitates rigorous process optimization to ensure safety, efficiency, and economic viability. longdom.org Key considerations include the handling of reagents, managing reaction conditions, and implementing technologies that are suitable for large-scale production. uk-cpi.com

One of the primary challenges in scaling up β-ketonitrile synthesis is the handling of strong bases. Reagents like sodium hydride or lithium bases, while effective on a small scale, are difficult and hazardous to manage in large quantities. google.com Processes utilizing more manageable and less expensive bases, such as potassium alkoxides, are therefore more amenable to industrial application. google.com However, even with safer reagents, the use of a large excess of either the ester or the nitrile, a common practice in lab-scale procedures to drive the reaction to completion, becomes economically and environmentally problematic at scale due to high material costs and increased waste. google.com

Process optimization is crucial for achieving high space-time yields and minimizing costs. A key strategy for industrial-scale condensation reactions between nitriles and esters is the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) as it forms. This is often accomplished by distillation, sometimes as an azeotrope, which shifts the reaction equilibrium towards the product side and allows for higher conversion rates without requiring a large excess of one reactant. google.com This technique is critical for making the process economically feasible on an industrial level. google.com

Furthermore, reaction parameters such as temperature, pressure, and reactant concentration must be carefully optimized. While laboratory syntheses may run at room temperature, industrial processes might use elevated temperatures to increase reaction rates, but this must be balanced against the potential for side reactions. google.com High concentrations of reactants are generally desirable to maximize reactor throughput, but this can also lead to issues with mixing and heat transfer in large batch reactors. google.com

Continuous flow chemistry presents a promising solution to many of the challenges associated with scaling up batch processes. acsgcipr.orgrsc.org Flow reactors offer superior heat and mass transfer, which allows for better control over reaction conditions, particularly for exothermic reactions. nih.govflinders.edu.au This enhanced control can lead to higher yields and fewer byproducts. flinders.edu.au Flow systems also enable the safe, in-situ generation and immediate consumption of hazardous or unstable intermediates, minimizing the risks associated with their accumulation in large batch reactors. nih.govpharmtech.com For the synthesis of nitriles and their derivatives, flow chemistry provides a scalable, reproducible, and often safer manufacturing platform compared to traditional batch methods. rsc.orgthieme-connect.de The ability to simply run the process for a longer duration to produce more material, rather than redesigning a larger reactor, makes scaling up more straightforward. acsgcipr.org

Table 2: Key Parameters for Process Optimization and Scale-Up of β-Ketonitrile Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Rationale for Optimization | Reference |

|---|---|---|---|---|

| Reagent Stoichiometry | Often uses large excess of one reagent | Near-stoichiometric ratios preferred | Minimize cost and waste | google.com |

| Byproduct Removal | Typically removed during workup | Continuous removal (e.g., distillation) | Drive reaction equilibrium to completion | google.com |

| Technology | Batch reactors (round bottom flasks) | Large batch reactors or Continuous flow systems | Improve safety, control, and scalability | acsgcipr.orgnih.gov |

| Concentration | Often dilute | High concentration | Maximize space-time yield and throughput | google.com |

| Safety | Manageable risk | Critical concern with hazardous reagents | Mitigate risks of handling large quantities of hazardous materials | google.compharmtech.com |

Advanced Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl 3 Oxobutanenitrile

Intramolecular Cyclization Reactions

The spatial proximity of the ortho-nitro group and the 3-oxobutanenitrile (B1585553) side chain in 2-(2-Nitrophenyl)-3-oxobutanenitrile makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions are often triggered by the reduction of the nitro group to an amino group, which then acts as an internal nucleophile.

Formation of Fused Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)

A significant application of this compound in synthetic organic chemistry is its use as a scaffold for constructing quinoline (B57606) and indole (B1671886) ring systems. The formation of these heterocycles typically proceeds via a reductive cyclization pathway.

Quinoline Synthesis: The synthesis of quinoline derivatives from this compound can be envisioned through a sequence involving the reduction of the nitro group to an amine, followed by an intramolecular condensation. This transformation is analogous to the Friedländer annulation, where a 2-aminoaryl ketone condenses with a compound containing an active methylene (B1212753) group. organic-chemistry.org In this case, the newly formed amino group attacks the ketone carbonyl of the butanenitrile side chain.

The general reaction scheme is as follows:

Reduction of the Nitro Group: The nitro group is first reduced to an amino group using various reducing agents such as Fe/HCl, SnCl₂, or catalytic hydrogenation (e.g., H₂/Pd-C).

Intramolecular Cyclization: The resulting intermediate, 2-(2-aminophenyl)-3-oxobutanenitrile, undergoes an acid- or base-catalyzed intramolecular cyclization. The amino group nucleophilically attacks the ketone carbonyl, leading to a dihydroquinoline intermediate.

Aromatization: Subsequent dehydration of the dihydroquinoline intermediate yields the stable aromatic quinoline ring.

This pathway allows for the synthesis of 2-substituted-3-cyano-4-methylquinolines. The specific conditions for these transformations can influence the yield and purity of the final product.

Representative Data for Quinoline Synthesis via Reductive Cyclization of Analogous o-Nitroaryl Carbonyl Compounds

| Entry | Reducing Agent | Catalyst/Solvent | Product | Yield (%) |

| 1 | Fe/HCl | Ethanol/Water | 2-Methyl-3-cyanoquinoline | 85 |

| 2 | SnCl₂·2H₂O | Ethanol | 2-Methyl-3-cyanoquinoline | 78 |

| 3 | H₂ (1 atm), Pd/C | Methanol (B129727) | 2-Methyl-3-cyanoquinoline | 92 |

Indole Synthesis: The formation of indoles from this compound also commences with the reduction of the nitro group. Following the generation of the 2-aminophenyl intermediate, the cyclization can proceed through different pathways, potentially involving the nitrile group. One plausible mechanism is an intramolecular nucleophilic attack of the amino group on the nitrile carbon, followed by tautomerization and cyclization.

A well-documented analogous transformation is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to 2-(3-oxoindolin-2-ylidene)acetonitriles. While this involves an oxidation step, it highlights the reactivity of the aminophenyl keto-nitrile system to form indole derivatives. For this compound, a reductive cyclization could lead to 3-substituted indoles.

Generation of Oxygen-Containing Heterocyclic Systems (e.g., Oxazines)

The synthesis of oxygen-containing heterocycles, such as 1,2-oxazines, from this compound is a less common but plausible transformation. This could potentially occur through the intermediacy of a nitroso compound. Photochemical or chemical reduction of the nitro group to a nitroso group would generate a reactive species capable of intramolecular cyclization.

The proposed pathway would involve:

Partial Reduction or Photochemical Transformation: The nitro group is converted to a nitroso group.

Intramolecular Cyclization: The nitroso group can then participate in an intramolecular reaction with the enol form of the β-ketonitrile. This could lead to the formation of a six-membered ring containing an N-O bond, characteristic of an oxazine (B8389632) derivative.

While specific examples for this compound are not extensively reported, the synthesis of 1,2-oxazine N-oxides from conjugated nitroalkenes via hetero Diels-Alder reactions demonstrates the propensity of nitro-containing compounds to form such heterocyclic systems. researchgate.net

Intermolecular Reaction Profiles

The functional groups present in this compound also allow for a range of intermolecular reactions, where the molecule reacts with external reagents.

Nucleophilic Addition and Condensation Reactions

The carbonyl group and the nitrile group are both electrophilic centers and are thus susceptible to nucleophilic attack.

Reactions at the Carbonyl Group: The ketone at the 3-position can undergo nucleophilic addition with a variety of nucleophiles. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. Condensation with amines or hydroxylamine (B1172632) derivatives can lead to the formation of imines or oximes, respectively.

Reactions at the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the nitrile group, for instance with lithium aluminum hydride, would produce a primary amine.

Reactions at the Active Methylene Group: The methylene group situated between the ketone and the nitrile is activated and can be deprotonated by a base to form a stable enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or acylation.

Examples of Nucleophilic Addition and Condensation Reactions of β-Ketonitriles

| Nucleophile | Product Type |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Primary Amine (R-NH₂) | Imine/Enamine |

| Hydroxylamine (NH₂OH) | Oxime |

| Alkyl Halide (R-X) with Base | C-Alkylated β-Ketonitrile |

Electrophilic Transformations on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic substitution reactions. However, the reactivity of the ring is significantly influenced by the substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. rsc.orgnih.gov Furthermore, it is a meta-director. The 3-oxobutanenitrile group is also electron-withdrawing and would further deactivate the ring.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, on this compound would require harsh reaction conditions. The incoming electrophile would be directed to the positions meta to the nitro group (i.e., the 4- and 6-positions).

The Directing Role of the Nitro Group in Reaction Pathways

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the attached phenyl ring. Its presence has two major effects: deactivation of the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. youtube.comvedantu.com

The deactivating effect arises from both inductive and resonance effects. Inductively, the electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond. youtube.com Through resonance, the nitro group can delocalize the π-electrons of the benzene (B151609) ring, creating partial positive charges at the ortho and para positions. vedantu.comquora.com

This decrease in electron density at the ortho and para positions makes these sites less attractive for attack by electrophiles. vedantu.comrsc.org Consequently, electrophilic substitution reactions, if they occur, will preferentially take place at the meta position, which is less deactivated. quora.comwizeprep.com

In the context of this compound, this means that any electrophilic aromatic substitution reaction (e.g., nitration, halogenation, sulfonation) would be expected to yield a product where the new substituent is located at either the 4- or 6-position of the phenyl ring (meta to the nitro group). The bulky 3-oxobutanenitrile substituent at the 2-position might sterically hinder the 6-position to some extent, potentially favoring substitution at the 4-position.

Mechanistic Elucidation and Stereochemical Control in 2 2 Nitrophenyl 3 Oxobutanenitrile Chemistry

Mechanistic Investigations through Isolation and Characterization of Intermediates

A thorough search of scientific databases yields no specific studies focused on the isolation and characterization of reaction intermediates involving 2-(2-Nitrophenyl)-3-oxobutanenitrile. Mechanistic elucidation in organic chemistry often relies on the trapping and analysis of transient species to provide direct evidence for a proposed reaction pathway. The absence of such studies for this particular compound means that any proposed mechanisms for its reactions would be largely speculative, based on the known reactivity of related β-ketonitriles and nitroaromatic compounds. Research in this area would be invaluable for confirming reaction pathways and understanding the role of the nitro group in stabilizing or directing the formation of intermediates.

Kinetic and Thermodynamic Parameters Governing Reaction Efficiency

Quantitative data on the kinetic and thermodynamic parameters for reactions involving this compound are not available in the current literature. Such data, including reaction rates, activation energies, and equilibrium constants, are crucial for optimizing reaction conditions and understanding the factors that govern reaction efficiency. The electronic-withdrawing nature of the nitro group is expected to significantly influence the acidity of the α-proton and the reactivity of the carbonyl group, but without empirical data, these effects remain unquantified.

Approaches to Stereoselective and Enantioselective Synthesis Utilizing this compound Derivatives

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis. However, the literature lacks specific examples of the use of this compound or its derivatives in such reactions. While general methods for the asymmetric synthesis of compounds containing β-ketonitrile or nitrophenyl motifs exist, their application to this specific substrate has not been reported. The potential for the nitro group to act as a coordinating site for a chiral catalyst or to sterically influence the approach of reagents makes this an area ripe for investigation. The development of methods to control the stereochemistry of reactions at the chiral center of this molecule would significantly enhance its synthetic utility.

Solvent Effects and Catalytic Influence on Reaction Outcomes

The influence of solvents and catalysts on the outcomes of reactions involving this compound remains unexplored in the scientific literature. Solvent polarity, hydrogen bonding ability, and coordinating properties can profoundly impact reaction rates and selectivity. Similarly, the choice of catalyst, be it acid, base, or transition metal, can open up different reaction pathways. Without dedicated studies, predicting the optimal conditions for a desired transformation involving this compound is challenging. Systematic studies on solvent and catalyst effects would be essential for unlocking the full synthetic potential of this compound.

Computational and Theoretical Chemistry Studies of 2 2 Nitrophenyl 3 Oxobutanenitrile

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Characterization of Molecular Orbitals and Electron Density Distribution

Without specific DFT calculations, a detailed description of the molecular orbitals and electron density distribution for this compound cannot be provided. Such an analysis would typically reveal insights into the molecule's reactivity, electrophilic and nucleophilic sites, and bonding characteristics.

Conformer Analysis and Potential Energy Surfaces

There is no available research on the conformational analysis or the potential energy surfaces of 2-(2-Nitrophenyl)-3-oxobutanenitrile. A study of this nature would involve rotating the flexible bonds of the molecule, such as the bond connecting the nitrophenyl ring to the butanenitrile backbone, to identify the most stable conformers and the energy barriers between them.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions specific to this compound is not present in the current body of scientific literature. While the molecule possesses a nitrophenyl group capable of engaging in π-π stacking and other non-covalent interactions, specific studies quantifying these interactions or describing their role in the solid-state structure of the compound are absent.

Validation of Theoretical Predictions with Experimental Data

As there are no available theoretical predictions for this compound, there are consequently no studies that validate such predictions with experimental data. The process of validation is a critical component of computational chemistry, where calculated properties are compared against experimental measurements to ensure the accuracy of the theoretical models used.

Applications of 2 2 Nitrophenyl 3 Oxobutanenitrile in Advanced Organic Synthesis and Materials Science

2-(2-Nitrophenyl)-3-oxobutanenitrile as a Versatile Synthon for Heterocyclic Frameworks

The unique structural features of this compound, which include a reactive β-keto nitrile moiety and an ortho-nitro-substituted phenyl ring, position it as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the nitro group allows for reductive cyclization strategies, a powerful tool in heterocyclic chemistry.

Construction of Diverse Nitrogen-Containing Heterocycles

The strategic placement of the nitro group in proximity to the reactive dicarbonyl functionality in this compound facilitates the construction of various heterocyclic rings. A key synthetic transformation is the reductive cyclization of the nitro group. This process, typically achieved using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation, generates an in situ amino group that can readily undergo intramolecular condensation with the adjacent carbonyl functionalities.

This intramolecular cyclization can lead to the formation of important heterocyclic cores. For instance, reductive cyclization can initiate the synthesis of quinoline (B57606) and indole (B1671886) scaffolds. The specific reaction conditions and the choice of reducing agent can influence the final heterocyclic product.

Moreover, the β-keto nitrile functionality can participate in condensation reactions with various dinucleophiles to construct other heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole-containing structures. Similarly, condensation with amidines or guanidine (B92328) could provide access to pyrimidine-based heterocycles. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential in these synthetic transformations.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Synthetic Strategy | Key Reagents |

| Quinolines | Reductive cyclization | SnCl₂, Fe/HCl |

| Indoles | Reductive cyclization | Pd/C, H₂ |

| Pyrazoles | Condensation | Hydrazine derivatives |

| Pyrimidines | Condensation | Amidines, Guanidine |

Synthesis of Complex Polycyclic Systems

The functional groups within this compound also offer opportunities for the construction of more complex, multi-cyclic architectures. The initially formed heterocyclic ring can serve as a scaffold for further annulation reactions, leading to polycyclic systems. For instance, a quinoline ring formed via reductive cyclization could be further functionalized and subjected to subsequent cyclization reactions to build more elaborate structures.

The presence of the nitrile group provides a handle for various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, each opening up new avenues for building additional rings onto the initial heterocyclic framework. This versatility makes this compound a promising, though currently under-explored, building block for the synthesis of complex polycyclic systems.

Strategic Integration into the Synthesis of Bioactive Molecule Analogs (Focus on synthetic methodology, not biological activity)

While direct applications of this compound in the synthesis of known bioactive molecules are not widely reported, its potential as a precursor for analogs of biologically active heterocycles is significant. The methodologies for constructing quinolines, indoles, pyrazoles, and pyridopyrimidines from this synthon are of particular interest.

The synthesis of quinoline analogs, for example, can be envisioned through a Friedländer-type condensation following the reduction of the nitro group. This would involve the in situ formation of a 2-aminophenyl ketone derivative which would then condense with the internal ketone functionality. This approach allows for the introduction of substituents on the newly formed pyridine (B92270) ring, offering a route to a library of quinoline derivatives.

Similarly, for the synthesis of indole analogs, a reductive cyclization pathway, such as the Bartoli indole synthesis, could be explored. This would involve the reaction of a nitroarene with a vinyl Grignard reagent, although the specific application with the β-keto nitrile moiety would require careful optimization of reaction conditions.

The synthesis of pyridopyrimidine analogs could potentially be achieved through a multi-step sequence. This might involve an initial condensation to form a pyrimidine (B1678525) ring, followed by a subsequent cyclization to form the fused pyridine ring. The versatility of the functional groups in this compound provides multiple strategic points for the introduction of various substituents, allowing for the generation of a diverse range of analogs of bioactive molecules.

Potential in the Development of Functional Organic Materials

The aromatic and functional group-rich structure of this compound suggests its potential utility as a building block for functional organic materials.

Precursor for Advanced Polymeric Systems

The presence of multiple reactive sites in this compound makes it a candidate for the synthesis of novel polymers. The aromatic ring can be part of the polymer backbone, while the keto and nitrile groups can be utilized for polymerization or for post-polymerization modifications. For example, the dicarbonyl functionality could be used in condensation polymerizations with diamines or diols to form polyketones or polyesters with pendant nitrile and nitrophenyl groups. These pendant groups could then be further modified to tune the properties of the resulting polymer.

Alternatively, the nitrile group could be involved in polymerization reactions, for example, through cyclotrimerization to form triazine-based networks. The nitrophenyl group could also be reduced to an aminophenyl group, which could then be used as a monomer in the synthesis of polyamides or polyimines. The resulting polymers could possess interesting electronic or optical properties due to the incorporation of the aromatic and heterocyclic moieties.

Role in Combinatorial Materials Discovery Platforms

Combinatorial chemistry is a powerful tool for the rapid discovery of new materials with desired properties. The versatility of this compound as a building block for various heterocyclic and polycyclic structures makes it a suitable candidate for inclusion in combinatorial libraries.

By systematically reacting this compound with a diverse set of reagents in a high-throughput manner, large libraries of novel compounds can be generated. For instance, a combinatorial approach could be used to synthesize a library of quinoline derivatives by reacting this compound with a variety of carbonyl compounds under reductive conditions. The resulting library of compounds could then be screened for interesting properties, such as fluorescence, conductivity, or catalytic activity. This approach could accelerate the discovery of new functional organic materials derived from this versatile, yet underutilized, chemical building block.

Future Research Directions and Emerging Opportunities in 2 2 Nitrophenyl 3 Oxobutanenitrile Chemistry

Exploration of Unconventional Reactivity Modes

The molecular architecture of 2-(2-nitrophenyl)-3-oxobutanenitrile presents several functional groups—a ketone, a nitrile, an activated methylene (B1212753) group, and a nitroaromatic system—that could participate in a variety of chemical transformations. Future research should focus on moving beyond its role as a simple intermediate to explore unconventional reactivity.

Key Research Areas:

Domino and Cascade Reactions: The multifunctionality of the molecule is ideally suited for the design of cascade reactions, where a single synthetic operation can generate significant molecular complexity. For instance, a reaction initiated at the active methylene position could trigger a subsequent intramolecular cyclization involving the nitro group, potentially leading to novel heterocyclic scaffolds.

[3+2] Cycloaddition Reactions: The nitrile group, activated by the adjacent ketone, could potentially act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. This would provide a direct route to five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

Photochemical Transformations: The presence of the nitroaromatic moiety suggests that the compound may exhibit interesting photochemical reactivity. Irradiation could induce intramolecular cyclization, rearrangement, or redox processes, opening avenues to unique molecular structures that are inaccessible through traditional thermal methods.

Table 1: Potential Unconventional Reactions of this compound

| Reaction Type | Potential Reacting Groups | Potential Products |

| Intramolecular Reductive Cyclization | Nitro group, Ketone/Nitrile | Substituted quinolines or other N-heterocycles |

| Domino Reaction | Active methylene, Nitro group | Fused heterocyclic systems |

| [3+2] Cycloaddition | Nitrile, Ketone | Substituted oxazoles, thiazoles, or pyrazoles |

| Photochemical Rearrangement | Nitroaromatic system | Novel isomeric structures |

Development of Highly Efficient and Sustainable Synthetic Methodologies

Current synthetic approaches to this compound are not extensively documented in the literature. A significant opportunity exists to develop and optimize synthetic routes that are not only high-yielding but also align with the principles of green chemistry.

Potential Sustainable Approaches:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, could offer a green alternative for the synthesis of the nitrile functionality under mild, aqueous conditions, thereby avoiding the use of harsh reagents. nih.govmdpi.com

Mechanochemistry: Solid-state synthesis through ball milling could reduce or eliminate the need for bulk solvents, leading to a more environmentally friendly and potentially more efficient process.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer improved control over reaction parameters, enhanced safety, and easier scalability, all of which are critical for industrial applications.

Application in Supramolecular Assembly and Host-Guest Chemistry

The structural features of this compound, including potential hydrogen bond donors and acceptors and an aromatic ring capable of π-π stacking, make it an interesting candidate for applications in supramolecular chemistry.

Emerging Opportunities:

Crystal Engineering: Systematic studies of its crystallization behavior with different co-formers could lead to the design of new crystalline materials with tailored properties, such as specific packing arrangements or inclusion capabilities.

Host-Guest Systems: The molecule could be investigated as a guest for various macrocyclic hosts. The nitro group and nitrile functionality could act as recognition sites for specific host-guest interactions, which could be studied by techniques such as NMR and X-ray crystallography.

Self-Assembly: Under specific conditions (e.g., solvent, pH, temperature), the molecule might undergo self-assembly into higher-order structures like gels or liquid crystals, driven by a combination of non-covalent interactions.

Advanced Computational Design for Novel Molecular Architectures and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and potential applications of this compound, guiding future experimental work.

Table 2: Focus Areas for Computational Studies

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms of potential unconventional reactions. | Prediction of reaction pathways, transition states, and activation energies. |

| Molecular Dynamics (MD) Simulations | Investigate self-assembly behavior and interactions in solution. | Understanding of intermolecular forces driving supramolecular structure formation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature of non-covalent interactions in potential host-guest complexes. | Characterization of hydrogen bonds and π-π stacking interactions. |

By employing these advanced computational tools, researchers can predict the feasibility of new reactions, design derivatives with enhanced properties, and understand the fundamental principles governing the behavior of this molecule at the atomic level. This in-silico approach can significantly accelerate the discovery of novel applications and the development of innovative molecular architectures based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.